![molecular formula C21H30O6 B1615978 (1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one CAS No. 81705-06-8](/img/structure/B1615978.png)

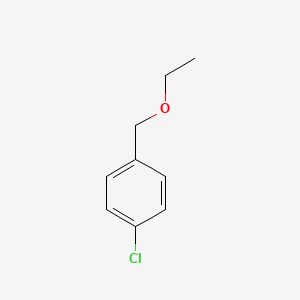

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

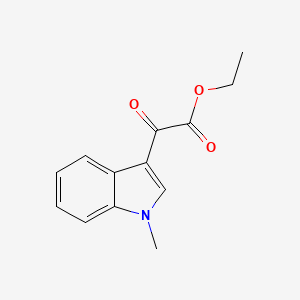

This compound has the CAS No. 81705-06-812. Its molecular formula is C21H30O6 and it has a molecular weight of 378.5 g/mol2.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study conducted by Borrell et al. (1998) explored the synthesis of 4-amino-7-oxo-substituted analogues, closely related to the compound , for potential antifolate properties. However, these analogues demonstrated no significant activity against leukemia cells, indicating a lack of therapeutic potential in this direction (Borrell et al., 1998).

Structural Analysis and Characterization

The work by Lu et al. (2007) involved the structural analysis of a compound similar to the queried chemical, extracted from Daphniphyllum macropodum. Their study highlights the complex polycyclic skeleton of such compounds and their potential for diverse applications in scientific research (Lu et al., 2007).

Antiviral Applications

Zhao et al. (1997) researched the structure and inhibitory potency of HIV-1 integrase inhibitors, incorporating structural features similar to the compound . These studies are crucial for understanding the potential antiviral applications of such complex molecules (Zhao et al., 1997).

Antioxidant and Anti-Inflammatory Potential

Chakraborty & Raola (2018) identified oxygenated heterocyclic metabolites with notable antioxidant and anti-inflammatory activities. These findings suggest the potential of structurally similar compounds in therapeutic applications (Chakraborty & Raola, 2018).

Anticancer Drug Synthesis

Shen et al. (1993) demonstrated the synthesis of dl-camptothecin, an anticancer drug, from a compound structurally related to the queried chemical. This synthesis route underscores the potential role of such complex molecules in drug development (Shen et al., 1993).

Eigenschaften

IUPAC Name |

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHBCIMMSKGBFX-QJUCYEIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4(C(OC5)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002137 |

Source

|

| Record name | 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one | |

CAS RN |

81705-06-8 |

Source

|

| Record name | 18-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)

![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)